molecular formula C15H12FNO4 B363348 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid CAS No. 879643-96-6

2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid

Cat. No.: B363348
CAS No.: 879643-96-6
M. Wt: 289.26g/mol
InChI Key: MUGGSYBLJFZKIT-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid is an organic compound with the molecular formula C15H12FNO4 It is characterized by the presence of a benzoic acid moiety linked to a 4-fluorophenyl group through a carbamoyl linkage and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid typically involves the reaction of 4-fluoroaniline with 2-(chloromethoxy)benzoic acid in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the carbonyl carbon of the benzoic acid derivative, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-2-oxoethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c16-10-5-7-11(8-6-10)17-14(18)9-21-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGGSYBLJFZKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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